molecular formula C16H16FNO4 B2678207 3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 370855-04-2

3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B2678207
CAS RN: 370855-04-2
M. Wt: 305.305
InChI Key: WGXIRNBELJHWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of proteolysis targeting chimera (PROTAC) which is a promising technology for modifying a protein of interest (POI) through protein degradation . It is designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .


Synthesis Analysis

The synthesis of this compound involves the Diels—Alder reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones or 5-methylene(arylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones in the presence of l-proline .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a spiro[5.5]undecane core with a 1,5-dioxane ring . The compound also contains a 2-fluorophenyl group and an amino methylene group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Diels—Alder reaction and subsequent reactions with primary amines and an excess of formaldehyde .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and characterization of novel spiro compounds, including derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, have been a significant area of research. These compounds have been synthesized and analyzed using X-ray single-crystal diffraction, IR, and elemental analysis, providing insight into their structural properties and potential applications in materials science and drug design (Zeng et al., 2010).

Antimicrobial Activity

Derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione have been explored for their antimicrobial properties. A study on synthesized compounds from this chemical class showed interesting antimicrobial activity against various bacteria and fungi, which could pave the way for new antimicrobial agents (Ghorab et al., 2017).

Chemical Reactions and Catalysts

Research into the electrochemical behavior of derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione in non-aqueous media has provided valuable insights into their redox properties. Such studies contribute to our understanding of these compounds' chemical behavior and potential applications in catalysis and organic synthesis (Abou-Elenien et al., 1991).

Pharmaceutical Applications

In pharmaceutical research, certain derivatives of this compound class have been synthesized and evaluated for their potential as intermediates in drug synthesis. This includes their use in preparing N-protected amino acids, highlighting their utility in peptide synthesis (Rao et al., 2016).

Mechanism of Action

The mechanism of action of this compound involves the degradation of a protein of interest (POI) through the process of proteolysis . This is achieved by designing the compound to selectively target and degrade histone deacetylase-3 (HDAC3) .

properties

IUPAC Name

3-[(2-fluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c17-12-6-2-3-7-13(12)18-10-11-14(19)21-16(22-15(11)20)8-4-1-5-9-16/h2-3,6-7,10,18H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXIRNBELJHWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=C3F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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